
4-(3-Chloro-4-methylphenyl)phenol
Übersicht
Beschreibung
“4-(3-Chloro-4-methylphenyl)phenol” is an organic compound that belongs to the class of monochlorinated m-cresol . It is also known as 4-Chloro-3-methylphenol, Chlorocresol, or p-Chloro-m-cresol . It appears as a pinkish to white crystalline solid with a phenolic odor .
Molecular Structure Analysis
The molecular formula of “4-(3-Chloro-4-methylphenyl)phenol” is C7H7ClO . The InChI string is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . The Canonical SMILES string is CC1=C(C=CC(=C1)O)Cl .
Physical And Chemical Properties Analysis
“4-(3-Chloro-4-methylphenyl)phenol” has a molecular weight of 142.58 g/mol . It has a melting point of 64-66 °C . It is soluble in aqueous base .
Wissenschaftliche Forschungsanwendungen
Medicine: Antiseptic and Disinfectant
4-(3-Chloro-4-methylphenyl)phenol: is known for its antiseptic properties. It’s used as an active ingredient in disinfectants to reduce infection levels in medical facilities . Its efficacy against a broad spectrum of bacteria and fungi makes it valuable in the formulation of sanitizers and cleaners, particularly in hospital environments.
Agriculture: Pesticide Formulation
In agriculture, this compound is utilized in the synthesis of pesticides. Its bactericidal and fungicidal properties help protect crops from various diseases, contributing to the prevention of crop loss and ensuring food security .
Material Science: Polymer Additive
The compound finds application in material science as an additive in polymers. It can enhance the properties of plastics, such as increasing resistance to microbial growth, which is crucial for materials used in medical devices and food packaging .
Environmental Science: Waste Treatment
4-(3-Chloro-4-methylphenyl)phenol: is used in environmental applications, particularly in waste treatment processes. Its ability to break down organic contaminants aids in the purification of wastewater before it’s released back into the environment .
Industrial Manufacturing: Preservative
In industrial settings, this phenolic compound serves as a preservative. It’s incorporated into products to extend shelf life by preventing microbial growth, which is essential in industries ranging from cosmetics to food production .
Biotechnology: Microbial Control
The compound’s antimicrobial properties are leveraged in biotechnological applications. It’s used to maintain sterile conditions in bioreactors and to control microbial growth in cell culture media .
Chemistry Research: Synthesis of Analgesics
Recent studies in chemistry research have explored the use of 4-(3-Chloro-4-methylphenyl)phenol derivatives in the synthesis of analgesic drugs. These derivatives show potential in creating new pain relief medications with fewer side effects .
Pharmaceutical Development: Veterinary Medicine
In the pharmaceutical industry, this compound is used in the development of veterinary medicines. It acts as an active ingredient in treatments for both topical and systemic infections in animals, ensuring the health and productivity of livestock .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683509 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)phenol | |
CAS RN |
191724-14-8 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)

![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)
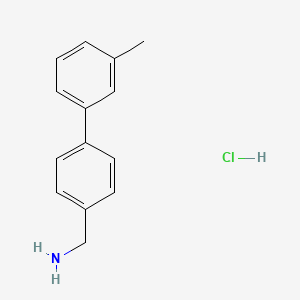
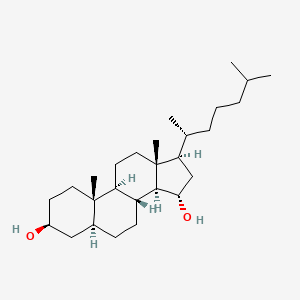


![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
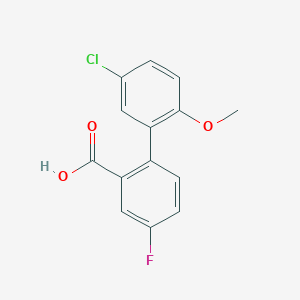
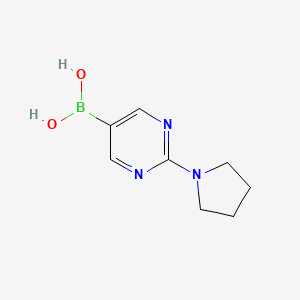
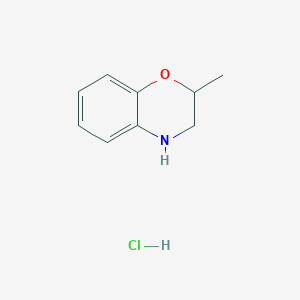
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)